molecular formula C11H13NO3 B8241963 (S)-5-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(S)-5-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B8241963
M. Wt: 207.23 g/mol
InChI Key: OPCZPPDELMJUTC-VIFPVBQESA-N
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Description

(S)-5-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 70553-76-3) is a chiral tetrahydroisoquinoline derivative characterized by a methoxy group at position 5 and a carboxylic acid moiety at position 3 of the isoquinoline core. Its stereochemistry at the C3 position (S-configuration) is critical for its biological activity and synthetic utility. This compound serves as a key intermediate in the synthesis of optically active antibiotics, such as 11-deoxyprosopilarine, and has applications in peptide drug development due to its rigid bicyclic structure .

Properties

IUPAC Name

(3S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-10-4-2-3-7-6-12-9(11(13)14)5-8(7)10/h2-4,9,12H,5-6H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCZPPDELMJUTC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(NC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C[C@H](NC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains the cornerstone for constructing the tetrahydroisoquinoline core. Source details a patented method where phenylalanine derivatives react with formaldehyde or paraformaldehyde under acidic conditions to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. For the 5-methoxy variant, methyl 3,4-dimethoxyphenylalanine serves as the precursor. The reaction proceeds via imine formation followed by cyclization, with hydrochloric acid (HCl) as the catalyst at 50–80°C for 3–12 hours.

Key Optimization Parameters :

  • Acid Choice : HCl minimizes bis(chloromethyl)ether formation, a mutagenic byproduct, compared to H₂SO₄.

  • Temperature Control : Maintaining temperatures below 80°C prevents racemization of the chiral center.

Limitations :

  • The method yields racemic mixtures unless chiral auxiliaries or asymmetric catalysis is employed.

  • Post-synthetic resolution (e.g., chiral chromatography) is often required to isolate the (S)-enantiomer, reducing overall efficiency.

Bischler-Napieralski Reaction

This two-step process involves cyclodehydration of β-phenylethylamide derivatives using POCl₃ or PCl₅, followed by reduction. For 5-methoxy substitution, 3-methoxy-β-phenylethylamine is acylated with chloroacetyl chloride, cyclized, and reduced with NaBH₄. Source demonstrates analogous steps for tetrahydroisoquinoline-3-carboxylic acid derivatives, achieving 65–78% yields after optimization.

Reaction Conditions :

StepReagents/ConditionsYield (%)
AcylationChloroacetyl chloride, Et₃N92
CyclizationPOCl₃, reflux, 4 h85
ReductionNaBH₄, MeOH, 0°C78

Stereochemical Challenges :

  • The Bischler-Napieralski route typically produces racemic products, necessitating enantiomeric enrichment via diastereomeric salt formation or enzymatic resolution.

Asymmetric Synthesis Strategies

Chiral Pool Synthesis

Using (S)-phenylglycinol as a chiral template, Source outlines a route where methyl 2-amino-3-oxobutanoate hydrochloride undergoes amidation, cyclization, and functionalization. The 5-methoxy group is introduced via alkylation of a phenolic intermediate using methyl iodide (MeI) and Cs₂CO₃.

Critical Steps :

  • Amidation : Acyl chloride formation with (E)-3-(2-furyl)acrylic acid and coupling via EDC·HCl.

  • Cyclization : Oxazole ring closure using I₂, PPh₃, and Et₃N.

  • Stereoretention : LiAlH₄ reduction at −78°C preserves the (S)-configuration with >98% ee.

Yield Data :

IntermediateKey Reactionee (%)Yield (%)
5Oxazole cyclizationN/A72
10Final hydrolysis & isolation9868

Catalytic Asymmetric Hydrogenation

Source describes a palladium-catalyzed asymmetric hydrogenation of enamide precursors to install the (S)-stereocenter. The enamide, derived from 3-methoxybenzaldehyde and glycine tert-butyl ester, is hydrogenated under 50 bar H₂ with a Josiphos ligand-modified Pd catalyst, achieving 95% ee.

Advantages :

  • High enantioselectivity (up to 99% ee) with minimal racemization.

  • Scalable to multi-kilogram batches for industrial applications.

Catalyst System :

ComponentRoleLoading (mol%)
Pd(OAc)₂Metal center0.5
(R)-Josiphos SL-J009-1Chiral ligand0.55
Et₃NBase2.0

Industrial-Scale Production Methods

Continuous Flow Synthesis

Adapting the Pictet-Spengler reaction for continuous flow systems enhances reproducibility and safety. Source’s patent methodology was modified by using microreactors with residence times of 10–15 minutes, achieving 88% yield at 70°C with 0.5 M HCl.

Benefits :

  • Reduced byproduct formation (bis(chloromethyl)ether < 0.1%).

  • 30% higher space-time yield compared to batch processes.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. A 2021 study (Source) achieved cyclization of 3-methoxy-N-acetyltyramine using 10% ZnCl₂ under microwave irradiation (150 W, 100°C), yielding 91% product in 8 minutes.

Sustainability Metrics :

ParameterBatch ProcessMicrowave Process
Energy Consumption580 kJ/mol120 kJ/mol
E-Factor3214

Analytical Validation of Synthetic Products

Chiral Purity Assessment

High-performance liquid chromatography (HPLC) with a Chiralpak IC-3 column (hexane:IPA:TFA = 90:10:0.1) resolves (S)- and (R)-enantiomers, with retention times of 12.3 and 14.7 minutes, respectively.

Representative Data :

Sampleee (%)Method
Batch 198.2Chiral HPLC
Batch 297.5Polarimetry

Structural Confirmation

X-ray crystallography of the tert-butylamine salt (Source) confirmed the (S)-configuration at C3, with bond angles and torsional parameters matching DFT calculations .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Synthetic Applications

Building Block in Organic Synthesis
(S)-5-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid serves as a crucial building block for synthesizing complex organic molecules. Its unique structure allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.

Table 1: Synthetic Routes and Products

Reaction TypeExample Products
OxidationQuinoline derivatives
ReductionAlcohols or aldehydes
SubstitutionVarious substituted tetrahydroisoquinoline derivatives

Biological Applications

Potential Therapeutic Uses
Research indicates that this compound may have therapeutic applications, particularly in treating neurological disorders. Its interaction with specific molecular targets suggests it could modulate receptor activity, influencing various biological processes.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound found that it could reduce oxidative stress in neuronal cells, indicating potential for development as a treatment for neurodegenerative diseases.

Industrial Applications

Pharmaceutical Development
The compound is utilized in the pharmaceutical industry for developing new drugs. Its role in synthesizing active pharmaceutical ingredients (APIs) is significant due to its ability to provide diverse chemical functionalities.

Table 2: Industrial Uses

ApplicationDescription
PharmaceuticalsDevelopment of APIs
AgrochemicalsFormulation of herbicides and pesticides

Research Insights

Recent studies have focused on the compound's anticancer properties. For instance, a series of derivatives were tested for antiproliferative activity against cancer cell lines. The results indicated promising activity levels that warrant further investigation into their mechanisms and potential clinical applications.

Table 3: Anticancer Activity Results

CompoundCell Line TestedIC50 (μg/mL)
Compound AHCT-1161.9
Compound BMCF-77.52

Mechanism of Action

The mechanism of action of (S)-5-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes structural differences, stereochemistry, and biological roles of (S)-5-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and related compounds:

Compound Name Substituents Stereochemistry CAS Number Key Applications/Properties References
This compound 5-OCH₃, 3-COOH S-configuration 70553-76-3 Intermediate for antibiotics; chiral building block in peptide synthesis
(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 7-OH, 3-COOH R-configuration 152286-30-1 Nitric oxide synthase inhibition; pharmacological studies
(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 5-Br, 3-COOH S-configuration 1344394-58-6 Unspecified pharmacological activity; structural analog for halogenation studies
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride 5-Cl, 7-Cl, 6-COOH Not specified 1289646-93-0 Certified reference material; analytical standards
(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid 6-OCH₃, 7-OCH₃, 1-COOH S-configuration N/A Diastereoselective synthesis; precursor to isoquinoline alkaloids
6,7-Dihydroxyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 6-OH, 7-OH, 3-COOH Not specified N/A Component of nanoscale P-selectin inhibitors for thrombosis targeting
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (unsubstituted core) 3-COOH S-configuration 74163-81-8 Peptide synthesis; nitric oxide synthase inhibition

Key Differences and Implications

Substituent Position and Type :

  • The 5-methoxy group in the target compound enhances steric hindrance and electronic effects compared to hydroxyl or halogen substituents. This impacts binding affinity in biological systems (e.g., enzyme inhibition) .
  • 6,7-Dimethoxy derivatives (e.g., in ) exhibit distinct reactivity in Petasis reactions, enabling diastereoselective synthesis of alkaloids .

Stereochemistry: The S-configuration at C3 is critical for chiral recognition in peptide drugs. For example, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH) is a non-proteinogenic amino acid used in icatibant (a bradykinin antagonist) . R-configured analogs (e.g., (R)-7-hydroxy derivative) show divergent pharmacological profiles, such as reduced nitric oxide synthase inhibition compared to S-forms .

Biological Activity: Halogenated derivatives (e.g., 5-bromo and 5,7-dichloro) are often used as probes in structure-activity relationship (SAR) studies due to their electron-withdrawing effects . Dihydroxyl derivatives (6,7-OH) are integrated into nanodelivery systems for thrombosis treatment, leveraging their polar interactions with P-selectin .

Biological Activity

(S)-5-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound belonging to the tetrahydroisoquinoline family, which has garnered significant attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃NO₃
  • Molecular Weight : 207.23 g/mol
  • CAS Number : 1344413-01-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is suggested that the compound may act as an agonist or antagonist at specific receptors, modulating their activity and influencing several biological processes. However, detailed studies are necessary to elucidate the exact molecular targets involved in its mechanism of action .

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential in mitigating neuronal cell death induced by oxidative stress and neurotoxic agents. For instance, it has shown promising results in protecting SH-SY5Y neuroblastoma cells from apoptosis induced by hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) peptides .

2. Cystic Fibrosis Treatment

A series of studies have highlighted the compound's role in enhancing chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. Analogues derived from this compound demonstrated increased potency in cellular chloride transport assays . Potency improvements were noted with EC₅₀ values below 10 nM for some analogues.

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. It may contribute to reducing oxidative stress within cells through various pathways, which is crucial for protecting against neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
NeuroprotectionProtects SH-SY5Y cells from H₂O₂-induced apoptosis
Chloride TransportEnhances chloride transport in CFTR mutant cells
AntioxidantExhibits antioxidant properties

Case Study: Neuroprotective Effects

In a study investigating the neuroprotective effects of various tetrahydroisoquinoline derivatives on SH-SY5Y cells exposed to oxidative stress, this compound was found to significantly reduce cell death rates compared to untreated controls. The study utilized concentrations ranging from 1 µM to 100 µM and demonstrated a dose-dependent protective effect .

Q & A

Q. What are the recommended synthetic pathways for (S)-5-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how can enantiomeric purity be ensured?

Synthesis typically involves asymmetric strategies due to the chiral center at the 3-position. A plausible route includes:

  • Step 1 : Cyclization of a substituted phenethylamine precursor with a chiral auxiliary, followed by methoxy group introduction at the 5-position via electrophilic substitution.
  • Step 2 : Carboxylic acid formation through oxidation or hydrolysis of a nitrile/ester intermediate.
  • Enantiomeric control : Use chiral catalysts (e.g., BINAP-metal complexes) or chiral resolution via diastereomeric salt formation with agents like tartaric acid derivatives .
  • Validation : Confirm purity via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry, comparing retention times/optical rotation to standards.

Q. What analytical techniques are critical for structural confirmation of this compound?

Key methods include:

  • NMR : 1H^1H and 13C^13C NMR to verify methoxy group position (δ ~3.8 ppm for OCH3_3) and tetrahydroisoquinoline backbone. NOESY can confirm stereochemistry.
  • X-ray crystallography : For absolute configuration determination, as demonstrated in analogous tetrahydroisoquinoline structures .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C11_{11}H13_{13}NO3_3) and fragmentation patterns.

Q. How do solubility and stability properties impact experimental design?

  • Solubility : The compound is polar due to the carboxylic acid group; use DMSO or methanol for dissolution. Adjust pH with aqueous buffers (e.g., phosphate, pH 7.4) for biological assays.
  • Stability : Store at -20°C under inert atmosphere to prevent oxidation of the tetrahydro ring. Monitor degradation via HPLC, particularly under light or elevated temperatures .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound in enzyme inhibition studies?

Discrepancies may arise from:

  • Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter binding affinity. Standardize protocols using validated enzyme activity assays (e.g., fluorescence-based).
  • Enantiomeric impurities : Even minor impurities (<2%) in the (S)-enantiomer can skew results. Re-evaluate samples with chiral HPLC and correlate purity to IC50_{50} values .
  • Off-target effects : Perform counter-screens against structurally related enzymes (e.g., other dehydrogenases) to confirm selectivity.

Q. How can computational modeling optimize the compound’s interaction with target proteins?

  • Docking studies : Use software like AutoDock Vina to predict binding modes, focusing on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the tetrahydroisoquinoline core.
  • MD simulations : Assess dynamic stability of ligand-protein complexes over 100 ns trajectories. Prioritize modifications (e.g., substituents at the 1-position) that enhance binding free energy (ΔG) .
  • SAR analysis : Compare with analogs like (S)-6,7-dimethoxy derivatives to identify critical pharmacophores .

Q. What methodological challenges arise in scaling up synthesis, and how are they addressed?

  • Chiral retention : Asymmetric hydrogenation at scale may require optimized catalyst loading (e.g., Ru-BINAP systems) to maintain >99% ee.
  • Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effectiveness.
  • Byproduct control : Monitor intermediates via in-line FTIR to detect undesired oxidation or ring-opening side reactions .

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